chemical properties of 3-chlorobenzo[d]isoxazol-7-ol
chemical properties of 3-chlorobenzo[d]isoxazol-7-ol
An In-Depth Technical Guide to the Chemical Properties of 3-Chlorobenzo[d]isoxazol-7-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-chlorobenzo[d]isoxazol-7-ol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, reactivity, and potential applications, grounding our discussion in established chemical principles and data from analogous structures.
Introduction: The Significance of the Benzisoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a cornerstone in medicinal chemistry, appearing in a wide range of pharmaceuticals due to its ability to engage in various biological interactions and its favorable metabolic profile.[1][2][3] When fused to a benzene ring, it forms a benzisoxazole, a privileged structure found in drugs like the antipsychotic risperidone and the anticonvulsant zonisamide.[1]
The specific compound, 3-chlorobenzo[d]isoxazol-7-ol, combines the benzisoxazole core with a chloro-substituent and a hydroxyl group. These functional groups are expected to significantly influence the molecule's electronic properties, reactivity, and biological activity. Notably, structurally related benzisoxazole derivatives have been investigated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders, highlighting the potential therapeutic relevance of this compound class.[4][5] This guide aims to provide the foundational chemical knowledge necessary to explore the potential of 3-chlorobenzo[d]isoxazol-7-ol in research and development.
Molecular and Physicochemical Properties
The fundamental properties of 3-chlorobenzo[d]isoxazol-7-ol are summarized below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 155645-24-2 | [6] |
| Molecular Formula | C₇H₄ClNO₂ | [6] |
| Molecular Weight | 169.57 g/mol | [6][7] |
| IUPAC Name | 3-chloro-1,2-benzoxazol-7-ol | N/A |
| SMILES | Oc1cccc2c1onc2Cl | [6] |
| Appearance | Predicted: Off-white to light-colored solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in water | Inferred |
| pKa (Phenolic OH) | Predicted: ~7-9 | Inferred from phenol chemistry |
Synthesis and Mechanistic Rationale
Our proposed synthesis begins with commercially available 2,3-dihydroxybenzonitrile. The key steps are nitration, chlorination, and reductive cyclization.
Caption: Proposed synthetic workflow for 3-chlorobenzo[d]isoxazol-7-ol.
Causality Behind Experimental Choices:
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Nitration: The initial nitration of 2,3-dihydroxybenzonitrile introduces the nitro group that is essential for the subsequent cyclization. The hydroxyl groups are activating and ortho-, para-directing. The precise position of nitration would need to be determined experimentally, but it sets the stage for the formation of the N-O bond.
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Chlorination: The introduction of the chlorine atom at the 3-position of the final molecule is proposed to occur via chlorination of the nitro-intermediate. Reagents like sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS) are effective for chlorinating activated aromatic rings.[8]
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Reductive Cyclization: This is the key ring-forming step. A reducing agent, such as tin(II) chloride (SnCl₂) in hydrochloric acid, simultaneously reduces the nitro group to a hydroxylamine or nitroso intermediate, which then undergoes spontaneous intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization, to form the stable benzisoxazole ring.[4] This method is well-documented for its efficiency in constructing this heterocyclic system.
Detailed Experimental Protocol (Prophetic)
Disclaimer: This is a prophetic protocol based on analogous reactions and should be optimized with appropriate safety precautions.
Step 1: Nitration of 2,3-Dihydroxybenzonitrile
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Cool a stirred solution of 2,3-dihydroxybenzonitrile (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the nitro-intermediate.
Step 2: Chlorination of Nitro-Intermediate
-
Dissolve the dried nitro-intermediate (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours, monitoring by TLC.[8]
-
Once the starting material is consumed, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Reductive Cyclization to 3-Chlorobenzo[d]isoxazol-7-ol
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Dissolve the crude chlorinated nitro-intermediate (1.0 eq) in a solvent like ethanol or acetic acid.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid.[4]
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC for the formation of the product.
-
Cool the reaction to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-chlorobenzo[d]isoxazol-7-ol.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following spectral data can be anticipated.
| Technique | Predicted Data and Interpretation |
| ¹H NMR | - Broad singlet (~9-11 ppm): Phenolic -OH proton. - Multiplets (~6.8-7.5 ppm): Three aromatic protons on the benzene ring. The specific splitting patterns (doublets, triplets) will depend on their coupling constants. |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm): Expect 7 distinct signals corresponding to the 7 carbons of the benzisoxazole core. - C-O (~150-160 ppm): Carbon bearing the hydroxyl group. - C=N-O (~155-165 ppm): Carbon at the 3-position, attached to chlorine. |
| IR (Infrared) | - Broad peak (~3200-3500 cm⁻¹): O-H stretching of the phenolic group. - Peaks (~1600-1620 cm⁻¹): C=N stretching of the isoxazole ring. - Peaks (~1450-1580 cm⁻¹): C=C stretching of the aromatic ring. - Peak (~1000-1100 cm⁻¹): C-Cl stretching. |
| Mass Spec (MS) | - Molecular Ion (M⁺): A peak at m/z ≈ 169, with a characteristic M+2 isotope peak at m/z ≈ 171 (approx. 1/3 the intensity) due to the presence of the ³⁷Cl isotope. |
Chemical Reactivity and Potential Transformations
The reactivity of 3-chlorobenzo[d]isoxazol-7-ol is governed by its three key features: the phenolic hydroxyl group, the chloro-substituted isoxazole ring, and the benzene ring.
Caption: A diagram illustrating the main sites of chemical reactivity.
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Reactions of the Phenolic Hydroxyl Group: The hydroxyl group at position 7 is acidic and can be deprotonated by a base. This allows for classic phenol reactions such as Williamson ether synthesis (O-alkylation) or esterification (O-acylation) to introduce a variety of functional groups.
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Electrophilic Aromatic Substitution: The benzene portion of the molecule can undergo electrophilic substitution reactions (e.g., halogenation, nitration, sulfonation). The hydroxyl group is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions (positions 6 and 4).
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Nucleophilic Substitution at the 3-Position: The chlorine atom at the 3-position is attached to an sp²-hybridized carbon of the isoxazole ring, which behaves similarly to a vinyl chloride. While less reactive than an alkyl halide, it can undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles or be a substrate for modern palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-nitrogen bonds.
Potential Applications in Drug Discovery
The benzisoxazole scaffold is of high interest in pharmaceutical development.[1][3] The specific structural motifs in 3-chlorobenzo[d]isoxazol-7-ol suggest several avenues for research:
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Enzyme Inhibition: As noted, related benzisoxazol-3-ols are inhibitors of D-amino acid oxidase (DAAO).[4][5] It is plausible that 3-chlorobenzo[d]isoxazol-7-ol could be investigated as a potential DAAO inhibitor for applications in treating neurological conditions like schizophrenia.
-
Scaffold for Library Synthesis: The multiple reactive sites on the molecule make it an excellent starting point for creating a chemical library. By modifying the hydroxyl and chloro groups, a diverse set of analogues can be synthesized and screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties often associated with isoxazoles.[2][9]
-
Fragment-Based Drug Design: Its relatively small size and defined chemical features make it a suitable candidate for fragment-based screening against various protein targets.
Safety, Handling, and Storage
No specific safety data sheet (SDS) for 3-chlorobenzo[d]isoxazol-7-ol is available from the search results. However, based on data for structurally related compounds such as chlorobenzoic acids and other chlorinated heterocycles, the following precautions are strongly advised.[10][11][12][13][14]
-
Handling:
-
Storage:
-
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations.[15]
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Conclusion
3-Chlorobenzo[d]isoxazol-7-ol is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies, and its functional groups offer multiple handles for chemical modification. The known biological activities of the benzisoxazole scaffold, particularly in the context of central nervous system targets, provide a strong rationale for the further investigation of this molecule and its derivatives. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to support and inspire future research endeavors.
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